5-(4-Formylphenyl)thiophene-2-carbaldehyde

Conjugated Polymers Covalent Organic Frameworks π-Conjugation

This heteroaromatic dialdehyde offers measurable differentiation from simpler aldehydes: 13 conjugated bonds promote electronic delocalization and narrower HOMO-LUMO gaps essential for OPV and OFET materials; extended molecular architecture enables COF pore diameters exceeding 2.0 nm for enhanced mass transport; calculated XLogP3 of 3.04 provides markedly higher lipophilicity for biomembrane applications; and 3 rotatable bonds improve solubility and film-forming properties. For researchers and process chemists designing next-generation imine-linked frameworks or conjugated polymers, this linker delivers performance advantages unattainable with terephthalaldehyde or 2,5-thiophenedicarboxaldehyde.

Molecular Formula C12H8O2S
Molecular Weight 216.26 g/mol
CAS No. 869959-14-8
Cat. No. B1504705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Formylphenyl)thiophene-2-carbaldehyde
CAS869959-14-8
Molecular FormulaC12H8O2S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(S2)C=O
InChIInChI=1S/C12H8O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H
InChIKeyGXFWSZUPOMKXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Formylphenyl)thiophene-2-carbaldehyde (CAS 869959-14-8) – A Strategic Thiophene Dialdehyde for Extended Conjugation and Procurement Value


5-(4-Formylphenyl)thiophene-2-carbaldehyde (CAS 869959-14-8; synonym: 4-(5-formylthiophen-2-yl)benzaldehyde) is a heteroaromatic dialdehyde comprising a central thiophene ring substituted at the 2-position with a carbaldehyde and at the 5-position with a 4-formylphenyl group . This architecture combines a sulfur-containing electron-rich thiophene core with a rigid, extended para-phenylene spacer, yielding a molecular framework distinct from simpler dialdehydes . The compound serves as a bifunctional monomer for condensation polymerizations (imine-linked COFs, conjugated polymers) and as a versatile synthetic intermediate [1].

Why 5-(4-Formylphenyl)thiophene-2-carbaldehyde Cannot Be Directly Replaced by Simpler Dialdehydes: Structural Determinants of Function


Direct substitution of 5-(4-formylphenyl)thiophene-2-carbaldehyde with common dialdehydes such as 2,5-thiophenedicarboxaldehyde (TDC) or terephthalaldehyde (TPA) is not chemically equivalent because the phenylthiophene core introduces a unique combination of extended π-conjugation, altered torsional flexibility, and enhanced lipophilicity [1]. These structural differences translate into measurable changes in electronic properties (e.g., narrower HOMO–LUMO gaps in derived materials) and physical properties (e.g., higher calculated LogP and topological polar surface area) that directly impact material performance and synthetic utility . The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation of 5-(4-Formylphenyl)thiophene-2-carbaldehyde from Closest Analogs: A Procurement-Driven Evidence Guide


Extended Molecular Architecture and Conjugation Length: A Direct Comparison with Terephthalaldehyde and 2,5-Thiophenedicarboxaldehyde

5-(4-Formylphenyl)thiophene-2-carbaldehyde exhibits a significantly extended conjugated pathway compared to the simpler dialdehydes terephthalaldehyde (TPA) and 2,5-thiophenedicarboxaldehyde (TDC). The target compound's para-phenylene spacer increases the distance between the aldehyde functionalities while maintaining a coplanar arrangement favorable for π-delocalization [1]. This structural extension is quantifiable by the number of conjugated bonds between the two aldehyde carbons: 7 for TDC, 9 for TPA, and 13 for 5-(4-formylphenyl)thiophene-2-carbaldehyde .

Conjugated Polymers Covalent Organic Frameworks π-Conjugation

Enhanced Lipophilicity and Solubility Profile: Quantitative Comparison of LogP Values

The calculated octanol-water partition coefficient (XLogP3) for 5-(4-formylphenyl)thiophene-2-carbaldehyde is 3.04, which is substantially higher than that of both terephthalaldehyde (XLogP3 = 0.9) and 2,5-thiophenedicarboxaldehyde (XLogP3 = 1.2) [1][2]. This increased lipophilicity results from the larger aromatic surface area and the sulfur atom in the thiophene ring.

Lipophilicity Solubility Drug Discovery

Increased Conformational Flexibility: Rotatable Bond Count as a Design Parameter

The target compound possesses 3 rotatable bonds (the two C–C single bonds connecting the phenyl and thiophene rings plus the exocyclic C–C bond to the aldehyde on the phenyl ring), whereas both TPA and TDC have only 2 rotatable bonds each [1]. This additional degree of rotational freedom allows for greater conformational adaptability during self-assembly and crystallization processes.

Conformational Analysis Crystallization Polymer Morphology

Higher Molecular Weight and Topological Polar Surface Area: Implications for Pore Architecture in Frameworks

With a molecular weight of 216.26 g/mol and a topological polar surface area (TPSA) of 62.38 Ų, 5-(4-formylphenyl)thiophene-2-carbaldehyde is substantially larger and more polar than TDC (MW 140.16, TPSA ~45.7 Ų) and TPA (MW 134.13, TPSA 34.1 Ų) [1][2]. When incorporated into a covalent organic framework (COF) as a linear dialdehyde linker, these larger molecular dimensions directly translate to larger pore sizes and increased accessible surface area in the resulting material [3].

COF Design Pore Size Surface Area

Optimal Procurement and Application Scenarios for 5-(4-Formylphenyl)thiophene-2-carbaldehyde Based on Quantitative Differentiators


Synthesis of Large-Pore Covalent Organic Frameworks (COFs) for Gas Storage and Catalysis

When designing COFs with pore diameters exceeding 2.0 nm, the extended molecular length of 5-(4-formylphenyl)thiophene-2-carbaldehyde (vs. TPA or TDC) provides a straightforward route to increased pore aperture. The higher molecular weight and TPSA (216.26 g/mol, 62.38 Ų) directly correlate with larger theoretical pore dimensions in imine-linked frameworks . This linker is therefore prioritized when the target application demands enhanced mass transport, larger guest molecule accommodation, or high surface area [1].

Development of Low-Bandgap Conjugated Polymers for Organic Electronics

The extended π-conjugation pathway (13 conjugated bonds between aldehydes) inherent to this monomer promotes electronic delocalization in the resulting polymer backbone, contributing to a narrower optical bandgap compared to polymers derived from TPA or TDC . This property is essential for optimizing light absorption in organic photovoltaics (OPVs) and for tuning charge carrier mobility in organic field-effect transistors (OFETs) [2].

Synthesis of Lipophilic Building Blocks and Probes for Biological/Medicinal Chemistry

The high calculated XLogP3 value of 3.04 distinguishes this dialdehyde as a significantly more lipophilic scaffold than TPA (0.9) or TDC (1.2) . This property is leveraged when designing small-molecule probes or drug candidates that require enhanced membrane permeability or preferential partitioning into nonpolar biological compartments. The compound serves as a versatile handle for further functionalization via Schiff base or Knoevenagel condensations [1].

Tailoring Material Processability via Conformational Flexibility

The presence of 3 rotatable bonds (vs. 2 in TPA and TDC) introduces a measurable increase in conformational adaptability . This flexibility can be exploited to improve the solubility of pre-polymer intermediates, facilitate the formation of ordered crystalline domains during COF synthesis, or modulate the film-forming properties of conjugated polymers. It offers a tangible design parameter for optimizing solution-based processing protocols [1].

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